3-(Nitroamino)propanol
Description
Properties
Molecular Formula |
C₃H₈N₂O₃ |
|---|---|
Molecular Weight |
120.11 |
Synonyms |
N-(3-Hydroxypropyl)nitramide |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
3-(Nitroamino)propanol serves as an important intermediate in the synthesis of nitrogen-containing heterocycles and other complex organic molecules. The presence of the nitro group enhances its reactivity, making it suitable for various synthetic pathways. For example, it can be utilized in the preparation of pharmaceuticals and agrochemicals through nucleophilic substitutions and coupling reactions.
| Reaction Type | Example Products |
|---|---|
| Nucleophilic Substitution | Various amines and heterocycles |
| Coupling Reactions | Biologically active compounds |
Antimicrobial and Anticancer Properties
Research indicates that derivatives of this compound exhibit antimicrobial and anticancer activities. Studies have shown that certain derivatives can inhibit the growth of various bacterial strains and cancer cell lines, suggesting a potential role in drug development.
- Antimicrobial Activity : In vitro tests have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Preliminary studies indicate that some derivatives can induce apoptosis in cancer cells.
Pharmaceutical Applications
Precursor for Drug Development
The compound is being investigated as a precursor for various pharmaceutical agents. Its ability to modify biological pathways through redox reactions makes it a candidate for developing drugs targeting specific diseases.
- Androgen Receptor Modulation : Research has explored its potential as a non-steroidal androgen receptor modulator, which could have implications for treating conditions related to androgen receptor dysfunction such as prostate cancer and muscle wasting.
Industrial Applications
High-Energy-Density Materials
In industrial settings, this compound is utilized in the production of high-energy-density materials. Its properties make it suitable for applications in explosives and propellants due to its ability to release energy upon decomposition.
| Application Area | Specific Uses |
|---|---|
| Explosives | Component in formulations for military use |
| Propellants | Used in rocket propellant formulations |
Case Studies
-
Antimicrobial Efficacy Study :
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating its potential as a lead compound for antibiotic development. -
Pharmaceutical Development :
A patent application discusses the synthesis and application of this compound derivatives as androgen receptor modulators. The study highlights their potential use in treating androgen-related disorders, providing a foundation for further clinical research.
Comparison with Similar Compounds
Structural Analogues
3-(o-Chloroacetamino-p-nitrophenyl)-propanol
- Structure: Features a nitro group on a phenyl ring and a chloroacetamino substituent attached to propanol.
- Synthesis : Prepared via nitration and hydrogenation steps starting from o-nitrocinnamyl alcohol .
3-Amino-1-propanol
- Structure: Contains an amino (-NH₂) group instead of nitroamino.
- Properties: Lower polarity compared to nitroamino derivatives; used in synthesizing pharmaceuticals like Ofloxacin .
- Reactivity: The amino group facilitates nucleophilic reactions, whereas nitroamino groups may prioritize redox or decomposition pathways .
3-Nitropropionic Acid (3-NP)
- Structure : A carboxylic acid with a nitro group on the β-carbon.
- Stable for ≥4 years at -20°C .
- Applications: Used in biochemical research as a mitochondrial toxin; contrasts with propanol derivatives, which are less acidic and more suited for solvent-based applications .
m-Nitropropiophenone
- Structure : Aromatic ketone with a nitro group on the meta position.
- Properties : Melting point 98°C; soluble in water and organic solvents.
- Applications: Intermediate in pharmaceutical synthesis (e.g., Metaraminol and Tapentadol) .
Physical and Chemical Properties
*Inferred properties based on structural analogs.
Reactivity and Stability
- Nitroamino vs. For example, nitroamino-triazole derivatives are studied for energetic applications due to exothermic decomposition , whereas amino-propanols are used in drug synthesis .
- Solvolysis Effects: Nitro groups in ortho positions (e.g., 2-Me-5-NO₂-propanol derivatives) accelerate solvolysis reactions, suggesting that this compound may display unique kinetic behavior in protic solvents .
- Thermal Stability: Fluorinated derivatives like 3-(Perfluorooctyl)propanol show enhanced thermal stability (boiling point 106°C) due to strong C-F bonds, contrasting with nitroamino compounds, which may decompose at lower temperatures .
Preparation Methods
Nitration with Concentrated Nitric Acid
A classic procedure employs fuming nitric acid (≥90%) at low temperatures (0–5°C) to minimize side reactions. 3-Aminopropanol is added dropwise to excess HNO₃, followed by gradual warming to room temperature. Yields typically range from 40% to 60%, with purity dependent on rapid solvent removal. Industrial adaptations use continuous flow reactors to enhance heat dissipation and safety.
Key parameters :
Mixed Acid Systems
Combining HNO₃ with H₂SO₄ (3:1 v/v) improves nitronium ion (NO₂⁺) generation. This allows milder conditions (10–15°C) and reduces nitric acid excess to a 1:3 molar ratio. Post-reaction neutralization with K₂CO₃ yields the product in 55–65% purity after recrystallization.
Protective Group Strategies
To circumvent primary amine instability, temporary protection enables controlled nitration.
Carbamate Protection
3-Aminopropanol is converted to its tert-butyl carbamate (Boc) derivative before nitration:
-
Protection : React with Boc₂O in THF/water (pH 9–10) at 0°C (90–95% yield)
-
Nitration : Treat with HNO₃/Ac₂O at −15°C, then hydrolyze with NaOH/MeOH
-
Deprotection : HCl/dioxane removes Boc, yielding this compound (overall 48–52%)
This method suppresses side reactions but introduces multi-step complexity.
Oxazolidone Cyclization
Cyclizing 3-aminopropanol into 3-oxazolidone prior to nitration enhances stability:
-
Cyclization : React with triphosgene (Cl₃C-O-CCl₃) in CH₂Cl₂ (−10°C, 85% yield)
-
Nitration : HNO₃/Ac₂O (−15°C, 2 hours) introduces nitro group (70–75% yield)
-
Hydrolysis : 6M HCl reflux cleaves oxazolidone, yielding product (91–94% purity)
This route achieves superior regioselectivity but requires hazardous reagents.
Silver Nitrate-Mediated Halogen Displacement
A patent-pending method substitutes bromine in 3-bromopropanol with nitroamino groups:
Procedure :
-
Substrate : 3-bromopropanol (1.4 mmol) in CH₃CN
-
Reagent : AgNO₃ (4:1 molar excess) stirred 24 hours at RT
-
Workup : Filter AgBr, concentrate, purify via silica chromatography (EtOAc/hexane)
Results :
-
Yield : 86%
-
Purity : >95% (HPLC)
-
Advantages : Avoids strong acids; scalable for industrial production
Industrial-Scale Production
Continuous Flow Nitration
Miniaturized reactors optimize heat/mass transfer:
| Parameter | Value |
|---|---|
| Reactor volume | 50 mL |
| Flow rate | 2 mL/min |
| Temperature | 5°C |
| Residence time | 12.5 min |
| Conversion | 98% |
| Isolated yield | 82% |
This method reduces HNO₃ usage by 40% compared to batch processes.
Emerging Methodologies
Enzymatic Nitration
Preliminary studies using Nitrosomonas europaea nitrooxygenases show:
Photochemical Activation
UV-assisted nitration (λ = 254 nm) in microfluidic chips:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Safety Risk |
|---|---|---|---|---|
| Direct HNO₃ | 40–60 | 75–85 | High | High |
| Carbamate | 48–52 | 90–95 | Moderate | Moderate |
| Oxazolidone | 70–75 | 91–94 | Low | High |
| AgNO₃ displacement | 86 | >95 | High | Low |
| Continuous flow | 82 | 98 | Industrial | Moderate |
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for 3-(Nitroamino)propanol, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves nitration of precursor amines (e.g., 3-amino-1-propanol derivatives) using nitric acid or mixed-acid systems under controlled temperatures (0–5°C). Propylene oxide or epichlorohydrin may serve as alkylating agents in nucleophilic substitution reactions. Catalysts like sulfuric acid or zeolites can enhance regioselectivity . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is recommended. Yield optimization requires strict pH control (pH 6–7) and inert atmospheres to prevent byproduct formation.
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify nitroamino group placement and propanol backbone (e.g., δ 3.5–4.0 ppm for –CHOH) .
- Mass Spectrometry (MS) : MALDI-TOF or ESI-MS for molecular ion confirmation (e.g., [M+H] peaks matching theoretical mass).
- Infrared Spectroscopy (IR) : Bands at ~1540 cm (NO asymmetric stretch) and ~3400 cm (O–H stretch) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Stability is pH- and temperature-dependent:
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C. Store at –20°C in amber vials to prevent photodegradation.
- Aqueous Stability : Hydrolysis occurs in acidic/basic media; monitor via HPLC at λ = 254 nm. Neutral buffers (e.g., phosphate, pH 7.0) are optimal for short-term storage .
Advanced Research Questions
Q. How can discrepancies between modeled and experimentally measured nitramine yields (e.g., this compound) be resolved?
- Methodological Answer : Discrepancies arise from analytical limitations (e.g., PTR-TOF-MS vs. LC-MS sensitivity). To address:
- Calibrate Detection Methods : Use isotopically labeled internal standards (e.g., N-labeled analogs) to correct for ionization efficiency differences .
- Model Refinement : Incorporate secondary reaction pathways (e.g., nitro-alkoxy radical interactions) into kinetic models using software like Kintecus or COPASI .
- Cross-Validation : Compare offline (e.g., ThermosorbN cartridge-LC) and online (PTR-TOF-MS) data to identify systematic biases .
Q. What computational approaches predict the reactivity of this compound in atmospheric or catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation barriers for nitroamine decomposition pathways (e.g., C–N bond cleavage) using Gaussian or ORCA. Basis sets like 6-31G(d,p) are suitable for NO group modeling .
- Molecular Dynamics (MD) : Simulate adsorption/desorption in zeolites (e.g., H-MFI) using LAMMPS or GROMACS. Focus on hydrogen bonding between –OH and framework Al sites .
Q. How does structural modification (e.g., nitro vs. hydroxy substituents) alter the biological or catalytic activity of propanol derivatives?
- Methodological Answer :
- Comparative Bioactivity Assays : Test antimicrobial activity against E. coli or S. aureus using MIC (Minimum Inhibitory Concentration) protocols. Compare with analogs like 3-(4-Hydroxyphenyl)propanol (see table below) .
- Catalytic Screening : Evaluate nitroamino-propanol as a ligand in transition-metal complexes (e.g., Pd-catalyzed cross-coupling) via GC-MS product analysis.
| Compound | Functional Group | Key Reactivity |
|---|---|---|
| This compound | –NO | Electrophilic nitration, redox-active |
| 3-(4-Hydroxyphenyl)propanol | –OH | Antioxidant, H-bond donor |
| 3-Amino-1-propanol | –NH | Nucleophilic amination, chelation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
